molecular formula C7H12N6O B1468155 1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one CAS No. 1247917-51-6

1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one

Cat. No.: B1468155
CAS No.: 1247917-51-6
M. Wt: 196.21 g/mol
InChI Key: JQJAFOPCLOJUDV-UHFFFAOYSA-N
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Description

1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring, a tetrazole ring, and an ethanone group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-aminopyrrolidine and 1H-tetrazole.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, and may require catalysts or specific solvents to achieve high yields.

Industrial Production Methods:

    Scale-Up: Industrial production may involve optimizing the reaction conditions to ensure scalability, such as using continuous flow reactors.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It may be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine:

    Bioconjugation: Used in the synthesis of bioconjugates for imaging or therapeutic purposes.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

    1-(3-aminopyrrolidin-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Similar structure but with an imidazole ring instead of a tetrazole ring.

    1-(3-aminopyrrolidin-1-yl)-2-(1H-triazol-1-yl)ethan-1-one: Contains a triazole ring instead of a tetrazole ring.

Uniqueness:

    Tetrazole Ring: The presence of the tetrazole ring in 1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one imparts unique chemical properties, such as increased acidity and the ability to form stable coordination complexes.

    Biological Activity: The tetrazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(tetrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c8-6-1-2-12(3-6)7(14)4-13-5-9-10-11-13/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJAFOPCLOJUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CN2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
Reactant of Route 4
1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
Reactant of Route 6
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1-(3-aminopyrrolidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one

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